(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
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Description
(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O3S and its molecular weight is 343.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride involves the reaction of 2,3-dihydrothiophene with 2,5-dimethylfuran followed by cyclization with ethyl chloroformate and ammonia to form the desired compound.
Starting Materials
2,3-dihydrothiophene, 2,5-dimethylfuran, ethyl chloroformate, ammonia, hydrochloric acid
Reaction
Step 1: React 2,3-dihydrothiophene with 2,5-dimethylfuran in the presence of a Lewis acid catalyst to form the intermediate (4aS,7aR)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine., Step 2: Cyclize the intermediate with ethyl chloroformate and ammonia to form the desired compound, (4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide., Step 3: Treat the compound with hydrochloric acid to form the dihydrochloride salt of the desired compound.
properties
IUPAC Name |
(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.2ClH/c1-9-2-3-10(17-9)6-14-5-4-13-11-7-18(15,16)8-12(11)14;;/h2-3,11-13H,4-8H2,1H3;2*1H/t11-,12+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMKONQPLBZIG-UVDYRLMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride |
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